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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-303141, a potent and cell-

permeable inhibitor of ATP-citrate lyase (ACLY). It is intended for professionals in the fields of

metabolic research and drug development. This document details the mechanism of action,

summarizes key preclinical data, provides established experimental protocols, and visualizes

critical pathways and workflows related to the study of BMS-303141 in the context of metabolic

syndrome.

Core Mechanism of Action
BMS-303141 is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in

cellular metabolism.[1] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into

acetyl-CoA and oxaloacetate in the cytoplasm.[2] This cytosolic pool of acetyl-CoA is a

fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][2][3]

By inhibiting ACLY, BMS-303141 effectively reduces the supply of cytosolic acetyl-CoA. This

leads to several downstream effects relevant to metabolic syndrome:

Inhibition of Lipogenesis: Reduced acetyl-CoA availability curtails the synthesis of fatty acids

and cholesterol, key contributors to dyslipidemia and ectopic lipid accumulation.[4][5][6]

Modulation of Inflammation: The inhibitor has been shown to reduce the expression of pro-

inflammatory chemokines and cytokines.[4][7]
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Impact on Gene Expression: Acetyl-CoA is the sole donor for histone acetylation, an

epigenetic modification that regulates gene expression. By limiting acetyl-CoA, BMS-303141
can influence the transcription of genes involved in metabolism and inflammation.[4][5]
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Figure 1. Mechanism of action of BMS-303141 in inhibiting ACLY.
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Quantitative Preclinical Data
BMS-303141 has been evaluated in various preclinical models, demonstrating its potential to

ameliorate key aspects of metabolic syndrome.

Studies in various cell lines have established the potency of BMS-303141.

Parameter Cell Line Value Reference

ACLY Inhibition (IC50)
Human Recombinant

ACL
0.13 µM [1]

Lipid Synthesis

Inhibition (IC50)
HepG2 8 µM

Cell Growth Inhibition

(IC50)
HL-60 (AML cells) ~10-20 µM [8]

Animal studies, particularly using the db/db mouse model of type 2 diabetes and obesity, have

provided significant insights into the systemic effects of BMS-303141.

Table 2: Effects of BMS-303141 in db/db Mice[4][5]
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Parameter Treatment Group Result

Body Weight BMS-303141 Reduced

Blood Fat BMS-303141 Reduced

Hyperglycemia BMS-303141 Not improved

Albuminuria BMS-303141 Alleviated

Renal Ectopic Lipid

Accumulation
BMS-303141 Significantly decreased

Renal Inflammation

(Macrophage Infiltration)
BMS-303141 Inhibited

Renal Pro-inflammatory

Chemokines (TNF-α, MCP-1)
BMS-303141 Reduced

Renal Tubulointerstitial

Fibrosis
BMS-303141 Attenuated

Table 3: Effect on Lipogenic Enzyme Expression in db/db Mice Kidneys[4][5][6]

Enzyme Effect of BMS-303141

ATP-Citrate Lyase (ACL) Expression inhibited

Acetyl-CoA Carboxylase (ACC) Expression downregulated

Fatty Acid Synthase (FAS) Expression downregulated

HMG-CoA Reductase (HMGCR) Expression downregulated

Key Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the

evaluation of BMS-303141.

This protocol is designed to assess the effect of BMS-303141 on obesity-related nephropathy.
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Animal Model: 12-week-old male db/db mice (a model for obesity, diabetes, and

hyperlipidemia) and db/m mice as controls.[4][5]

Acclimatization: House animals for at least one week under standard conditions (12-hour

light/dark cycle, controlled temperature and humidity) with free access to standard chow and

water.[9]

Grouping: Randomly divide db/db mice into a vehicle control group and a BMS-303141
treatment group.

Drug Administration: Administer BMS-303141 intragastrically at a dose of 50 mg/kg/day for

30 consecutive days.[1][4] The vehicle group receives an equivalent volume of the vehicle

solution.

Monitoring: Monitor body weight and food intake regularly throughout the study.

Sample Collection: At the end of the 30-day treatment period, collect 24-hour urine for

albuminuria analysis. Collect blood samples via cardiac puncture for serum lipid analysis.

Tissue Harvesting: Euthanize mice and perfuse kidneys. Harvest kidneys for histological

analysis (H&E, Oil Red O staining), Western blotting, and qRT-PCR.[4][6]

Endpoint Analysis:

Serum Analysis: Measure levels of triglycerides, total cholesterol, and glucose.

Urine Analysis: Measure urinary albumin and creatinine to assess renal function.

Histology: Use Oil Red O staining to visualize and quantify ectopic lipid accumulation in

kidney sections. Use H&E staining to assess renal injury.

Molecular Analysis: Use Western blotting or qRT-PCR to measure the protein or mRNA

expression levels of ACLY, ACC, FAS, HMGCR, and inflammatory markers (e.g., TNF-α,

MCP-1) in kidney tissue lysates.

This protocol assesses the anti-inflammatory effects of BMS-303141 on endothelial cells.
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Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate

endothelial cell growth medium.

Seeding: Seed HUVECs into multi-well plates and allow them to adhere and reach

approximately 80-90% confluency.

Pre-treatment: Pre-treat cells with BMS-303141 (e.g., 10 µM) or vehicle control for 4 hours.

[1][7]

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for

a specified duration (e.g., 4-16 hours) to induce an inflammatory response.

Endpoint Analysis:

Supernatant Analysis (ELISA): Collect the cell culture supernatant and measure the

concentration of secreted inflammatory markers such as soluble VCAM-1, E-selectin, and

MCP-1 using commercially available ELISA kits.[1][7]

Cell Lysate Analysis (Western Blot): Lyse the cells and perform Western blot analysis to

determine the expression levels of inflammation-related proteins.

RNA Analysis (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to

analyze the gene expression of inflammatory cytokines and adhesion molecules.
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Figure 2. General experimental workflow for BMS-303141 evaluation.
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Discussion and Future Directions
BMS-303141 demonstrates significant promise as a therapeutic agent for metabolic syndrome

by targeting the core issue of de novo lipogenesis. Preclinical studies consistently show its

ability to reduce hyperlipidemia, ectopic lipid accumulation, and associated inflammation and

fibrosis, particularly in the kidney.[4][5][6] This makes it a compelling candidate for addressing

obesity-related renal disease, a common complication of metabolic syndrome.

A noteworthy observation from studies in db/db mice is that while BMS-303141 effectively

reduces body weight and blood lipids, it does not appear to correct hyperglycemia.[4][5] This

suggests that its primary mechanism is centered on lipid metabolism rather than direct effects

on insulin sensitivity or glucose disposal, although some preclinical studies have suggested a

potential for weight loss independent of food intake alterations.[10]

Future research should focus on:

Long-term Efficacy and Safety: Evaluating the chronic effects of BMS-303141 administration

in relevant animal models.

Combination Therapies: Investigating the synergistic potential of BMS-303141 with glucose-

lowering agents (e.g., metformin) or other lipid-modifying drugs.

Tissue-Specific Effects: Further elucidating the specific impact of ACLY inhibition in different

tissues central to metabolic syndrome, such as the liver, adipose tissue, and skeletal muscle.

Clinical Translation: While another ACLY inhibitor, bempedoic acid, has been approved for

treating hypercholesterolemia, further investigation is needed to position BMS-303141 and

its analogues for clinical development in the broader context of metabolic syndrome.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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